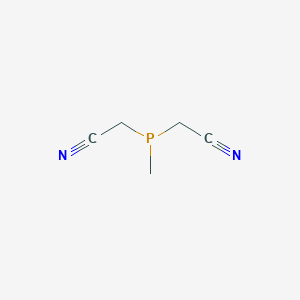
Ethyl 2-amino-4-chloro-5-nitrothiophene-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-amino-4-chloro-5-nitrothiophene-3-carboxylate is a heterocyclic compound that belongs to the thiophene family Thiophenes are sulfur-containing five-membered aromatic rings that are widely recognized for their diverse chemical properties and applications
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-amino-4-chloro-5-nitrothiophene-3-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method includes the nitration of 2-chlorothiophene, followed by amination and esterification. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yields and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration and amination processes, utilizing continuous flow reactors to enhance efficiency and safety. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistent product quality.
Types of Reactions:
Oxidation: The nitro group in the compound can undergo reduction to form amino derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro substituent can be replaced by nucleophiles in substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2) in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products Formed:
Reduction: Formation of ethyl 2-amino-4-chloro-5-aminothiophene-3-carboxylate.
Substitution: Formation of various substituted thiophene derivatives depending on the nucleophile used.
科学研究应用
Chemistry: Used as a building block for synthesizing more complex thiophene derivatives.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices.
作用机制
The mechanism by which ethyl 2-amino-4-chloro-5-nitrothiophene-3-carboxylate exerts its effects is largely dependent on its interaction with biological targets. The compound’s functional groups allow it to interact with various enzymes and receptors, potentially inhibiting their activity. For example, the nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects.
相似化合物的比较
Ethyl 2-amino-4-chloro-5-nitrobenzoate: Similar structure but with a benzene ring instead of a thiophene ring.
Ethyl 2-amino-4-chloro-5-nitropyridine-3-carboxylate: Contains a pyridine ring instead of a thiophene ring.
Uniqueness: Ethyl 2-amino-4-chloro-5-nitrothiophene-3-carboxylate is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and reactivity compared to benzene or pyridine analogs. This uniqueness makes it a valuable compound for developing new materials and bioactive molecules.
属性
CAS 编号 |
90312-17-7 |
|---|---|
分子式 |
C7H7ClN2O4S |
分子量 |
250.66 g/mol |
IUPAC 名称 |
ethyl 2-amino-4-chloro-5-nitrothiophene-3-carboxylate |
InChI |
InChI=1S/C7H7ClN2O4S/c1-2-14-7(11)3-4(8)6(10(12)13)15-5(3)9/h2,9H2,1H3 |
InChI 键 |
OYNAZLBKBMPJJV-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=C(SC(=C1Cl)[N+](=O)[O-])N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


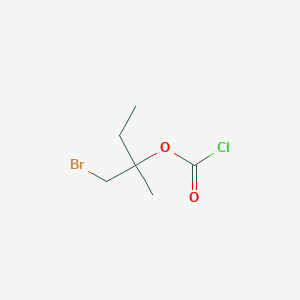
![7-[(Furan-2-yl)oxy]hepta-2,4,6-trienenitrile](/img/structure/B14375968.png)
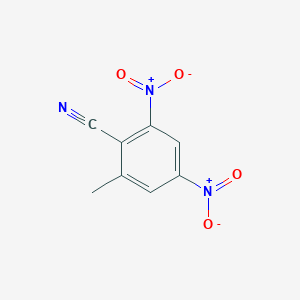
![2-Butoxy-4,5,6,7,8,9-hexahydrocyclohepta[d][1,3]thiazine](/img/structure/B14375980.png)
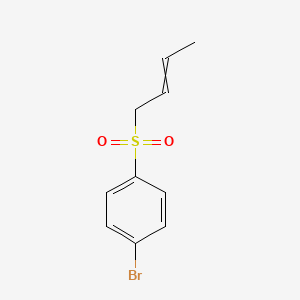
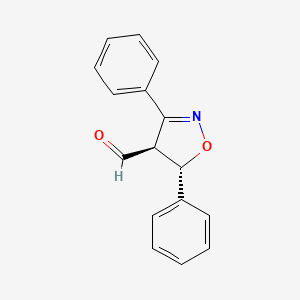
![4-Chloro-5-({[(4-methoxyphenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one](/img/structure/B14375992.png)
![N-{2-[4-(Morpholine-4-sulfonyl)phenyl]ethyl}-1-benzofuran-2-carboxamide](/img/structure/B14375995.png)
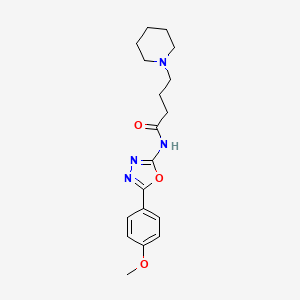
![4-[(E)-{4-[(Pyridin-2-yl)sulfamoyl]phenyl}diazenyl]benzoic acid](/img/structure/B14376013.png)
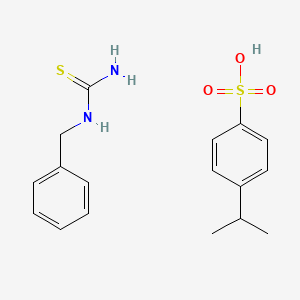
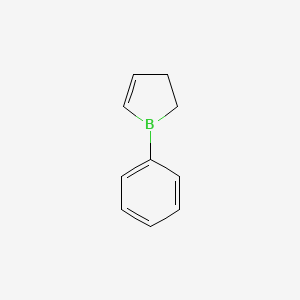
![N-tert-Butyl-3-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14376033.png)
